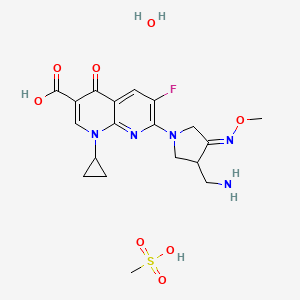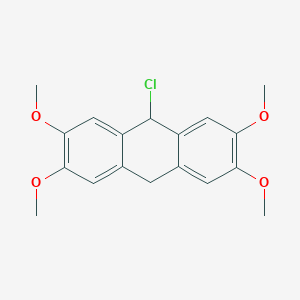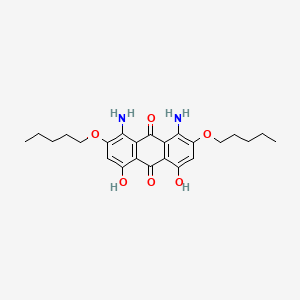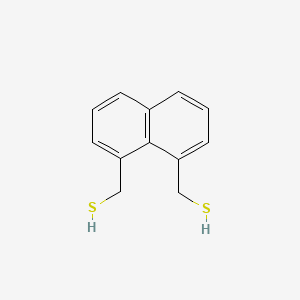![molecular formula C11H14N4O2 B13148603 1,3,5-Triazine-2,4(1H,3H)-dione, 6-[4-(dimethylamino)phenyl]dihydro- CAS No. 61851-93-2](/img/structure/B13148603.png)
1,3,5-Triazine-2,4(1H,3H)-dione, 6-[4-(dimethylamino)phenyl]dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of triazinane derivatives and is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a triazinane-2,4-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione typically involves the reaction of 4-(dimethylamino)benzaldehyde with appropriate triazinane derivatives under controlled conditions. One common method includes the fusion of 4-(dimethylamino)benzaldehyde with triazinane derivatives in the presence of catalytic amounts of acetic anhydride and pyridine at elevated temperatures . Another approach involves the condensation of these reactants using sodium hydroxide solution in the presence of phase transfer catalysts like Aliquat 336 .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazinane derivatives.
科学研究应用
6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
作用机制
The mechanism of action of 6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and interaction with biological molecules. The compound can form stable complexes with metal ions and participate in electron transfer reactions, which are essential for its biological and chemical activities .
相似化合物的比较
Similar Compounds
(E)-6-(4-(Dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione: Known for its photovoltaic properties.
(E)-N-(3-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)quinolone-2-carboxamide: Exhibits nonlinear optical properties.
Uniqueness
6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione stands out due to its unique triazinane core structure, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and form stable complexes makes it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
61851-93-2 |
|---|---|
分子式 |
C11H14N4O2 |
分子量 |
234.25 g/mol |
IUPAC 名称 |
6-[4-(dimethylamino)phenyl]-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C11H14N4O2/c1-15(2)8-5-3-7(4-6-8)9-12-10(16)14-11(17)13-9/h3-6,9H,1-2H3,(H3,12,13,14,16,17) |
InChI 键 |
FNEOAVURACWUFP-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2NC(=O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(6R,8R,9S,10R,13S,14S,15R,17S)-17-Acetyl-6,15-dihydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13148580.png)

![2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13148596.png)


